REACTION_CXSMILES
|
[H-].[Na+].FC(F)(F)[C:5]([N:7]([CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)C)=O.O.Cl>CO.C1COCC1>[CH3:5][NH:7][CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methyl 4-(2-(2,2,2-trifluoro-N-methylacetamido)ethyl)benzoate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N(C)CCC1=CC=C(C(=O)OC)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
WASH
|
Details
|
The mixture was washed with DCM (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with DCM (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |